N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide)

Vue d'ensemble

Description

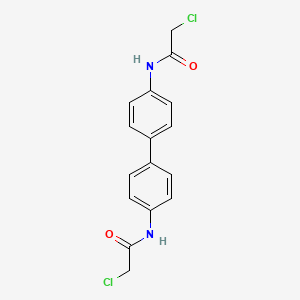

N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) is a chemical compound with the molecular formula C16H14Cl2N2O2. It is known for its unique structure, which consists of a biphenyl core with two chloroacetamide groups attached at the 4,4’ positions. This compound is used in various scientific research applications due to its distinctive chemical properties.

Mécanisme D'action

Target of Action

The primary target of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) is the Glutamate receptor 2 . This receptor is a ligand-gated ion channel in the central nervous system and plays a crucial role in excitatory synaptic transmission .

Mode of Action

It is known to interact with the glutamate receptor 2 . The interaction between the compound and its target may result in changes in the receptor’s function, potentially influencing synaptic transmission .

Biochemical Pathways

Given its target, it is likely that it impacts pathways related to neurotransmission and synaptic plasticity .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action .

Result of Action

Given its target, it is likely that it influences neuronal activity and synaptic transmission .

Action Environment

The action, efficacy, and stability of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) typically involves the reaction of biphenyl-4,4’-diamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of biphenyl-4,4’-diamine and chloroacetic acid.

Oxidation and Reduction: While less common, the biphenyl core can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Various substituted biphenyl derivatives.

Hydrolysis: Biphenyl-4,4’-diamine and chloroacetic acid.

Oxidation and Reduction: Modified biphenyl structures depending on the specific conditions.

Applications De Recherche Scientifique

N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of polymers and other advanced materials.

Comparaison Avec Des Composés Similaires

N,N’-biphenyl-4,4’-diylbis(2-bromoacetamide): Similar structure but with bromine atoms instead of chlorine.

N,N’-biphenyl-4,4’-diylbis(2-iodoacetamide): Similar structure but with iodine atoms instead of chlorine.

N,N’-biphenyl-4,4’-diylbis(2-fluoroacetamide): Similar structure but with fluorine atoms instead of chlorine.

Uniqueness: N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) is unique due to its specific reactivity profile, which is influenced by the presence of chlorine atoms. This makes it particularly useful in certain chemical reactions where other halogenated derivatives may not be as effective.

Activité Biologique

N,N'-Biphenyl-4,4'-diylbis(2-chloroacetamide), commonly referred to as a chloroacetamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with a molecular weight of 337.20 g/mol, is characterized by its unique biphenyl structure and chloroacetamide functional groups, which contribute to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and implications in drug development.

Chemical Structure and Properties

The chemical structure of N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) can be represented as follows:

This structure features a biphenyl core with two chloroacetamide substituents. The presence of chlorine atoms is significant as they enhance the lipophilicity and biological activity of the compound.

Table 1: Key Properties of N,N'-Biphenyl-4,4'-diylbis(2-chloroacetamide)

| Property | Value |

|---|---|

| Molecular Weight | 337.20 g/mol |

| CAS Number | 2653-11-4 |

| Solubility | Soluble in organic solvents |

| Lipophilicity | High |

Antimicrobial Activity

Research indicates that chloroacetamides exhibit significant antimicrobial properties. A study assessed various N-(substituted phenyl)-2-chloroacetamides against common pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated that compounds with halogenated substitutions on the phenyl ring showed enhanced antimicrobial activity due to improved membrane permeability facilitated by their lipophilicity .

Table 2: Antimicrobial Efficacy of Chloroacetamides

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| N,N'-Biphenyl-4,4'-diylbis(2-chloroacetamide) | Moderate | High | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Low | Very High | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | High | High | Low |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, particularly through its interaction with glutaredoxin (Grx1). In studies involving microglial cells, it was found that N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) inhibited Grx1 activity in a concentration-dependent manner, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating neuroinflammatory conditions.

Case Studies

- Study on Antimicrobial Activity : In a comparative study involving various chloroacetamides, N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide) showed significant effectiveness against methicillin-resistant S. aureus (MRSA), highlighting its potential as a therapeutic agent in combating resistant bacterial strains .

- Neuroprotective Effects : Another investigation indicated that the compound could protect dopaminergic neurons from oxidative stress by modulating Grx1 activity. This property positions it as a candidate for further research into treatments for neurodegenerative diseases like Parkinson's disease .

Propriétés

IUPAC Name |

2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O2/c17-9-15(21)19-13-5-1-11(2-6-13)12-3-7-14(8-4-12)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTYKYTWYJEFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)CCl)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396434 | |

| Record name | SBB038566 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2653-11-4 | |

| Record name | SBB038566 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.